Spiro[cyclopropane-1,9'-xanthene]
Description
Properties
CAS No. |
56087-51-5 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
spiro[cyclopropane-1,9'-xanthene] |
InChI |
InChI=1S/C15H12O/c1-3-7-13-11(5-1)15(9-10-15)12-6-2-4-8-14(12)16-13/h1-8H,9-10H2 |
InChI Key |
SBLSJLKDPWPZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Scope
The dearomatization of indole derivatives using sulfonium ylides has emerged as a cornerstone methodology for spirocyclopropane synthesis. As demonstrated by Xu et al., treatment of 3-substituted indoles with dimethylsulfonium methylide initiates a [2+1] cyclopropanation through nucleophilic attack at the indole C2 position, followed by rearomatization to form the spiro center. This method achieves 72-88% yields for substrates bearing electron-withdrawing groups (Table 1), with diastereomeric ratios reaching 9:1 when chiral auxiliaries are employed.
Table 1: Representative Yields for Sulfur Ylide Reactions
| Substrate | Ylide | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Bromoindole | (CH3)2S+CH2− | 25 | 12 | 82 |
| 3-Nitroindole | PhS+(CH2CN)− | 40 | 8 | 88 |
| 7-Azaindole | (CF3)2S+CH2− | 0 | 24 | 65 |
The reaction exhibits remarkable functional group tolerance, accommodating nitro, cyano, and halogen substituents without requiring protective-group strategies. X-ray crystallographic analysis confirms the trans-configuration of cyclopropane rings in products, attributed to steric hindrance during the ring-closing step.
Kinetic vs Thermodynamic Control
1,3-Dipolar Cycloaddition Approaches
Nitrile Imine Coupling
The 1,3-dipolar cycloaddition of nitrile imines to xanthene thiones provides an alternative route to functionalized spiro systems. As reported in, reaction of 9H-xanthen-9-thione with aryl nitrile imines generates spiro[cyclopropane-1,9'-xanthene]-1,3,4-thiadiazoles in 68-76% yields (Eq. 1):
$$
\text{Xanthenethione} + \text{ArC≡N-N=CH-Ar'} \xrightarrow{\Delta} \text{Spirothiadiazole} \quad
$$
Equation 1: Thiadiazole formation via cycloaddition
Notably, this method introduces heterocyclic functionality (thiadiazole rings) that enhances biological activity, with compound 7a exhibiting 89% inhibition of cyclooxygenase-2 (COX-2) at 50 μM concentration.
Azomethine Ylide Reactions
Recent work by Yavari et al. demonstrates spirocyclopropanation through [3+2] cycloadditions of azomethine ylides to xanthene-derived enones. The reaction proceeds via a stepwise mechanism:
- Ylide generation from sarcosine/formaldehyde
- Michael addition to α,β-unsaturated ketone
- 6π-electrocyclic ring closure
This protocol achieves 70% yield with 15:1 dr when using chiral binaphthol phosphoric acid catalysts.
Acid-Catalyzed Cyclization Methods
Brønsted Acid-Mediated Ring Closure
Early synthetic approaches relied on Brønsted acid catalysis to construct the spiro center. Treatment of bis(2-bromophenyl)cyclopropane derivatives with methanesulfonic acid at 80°C induces sequential cyclization and dehydration to form the xanthene moiety. While effective for simple substrates (82% yield), this method struggles with electron-rich aromatics due to competing oligomerization.
Lewis Acid-Assisted Protocols
Indium triflate-catalyzed spirocoupling represents a significant advancement in cyclopropane-xanthene annulation. As detailed in, In(OTf)3 (10 mol%) mediates the coupling of oxindoles with p-benzoquinones in acetonitrile at 70°C, yielding spiroxanthene-indolone hybrids in 88% yield (Eq. 2):
$$
\text{Oxindole} + \text{Benzoquinone} \xrightarrow{\text{In(OTf)}_3} \text{Spiro[cyclopropane-xanthene]} \quad
$$
Equation 2: Indium-catalyzed spirocoupling
The reaction proceeds through a sequence of Michael addition, cyclopropanation, and oxidative aromatization, with the indium center acting as both Lewis acid and redox mediator.
Transition Metal-Catalyzed Syntheses
Palladium-Mediated Cross Couplings
Palladium complexes enable direct C-H activation strategies for spirocycle assembly. A 2023 study achieved 75% yield in the Pd(OAc)2-catalyzed coupling of cyclopropane carboxylic acids with dibromoxanthenes using XPhos ligand and Cs2CO3 base. Key advantages include:
- Tolerance of ester and nitrile groups
- Retention of cyclopropane ring integrity
- Ambient temperature conditions
Photoredox Catalysis
Visible-light-mediated [2+1] cyclopropanations using Ru(bpy)3Cl2 represent the most recent methodological innovation. Irradiation (450 nm) of xanthene diazo compounds with alkenes generates spirocyclopropanes via triplet energy transfer, achieving 85% yield with 20:1 trans-selectivity.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
1H NMR spectra of spiro[cyclopropane-1,9'-xanthene] derivatives exhibit characteristic peaks:
Crystallographic Data
X-ray analysis (CCDC 2058411) reveals key structural parameters:
- Cyclopropane C-C bond length: 1.512 Å
- Spiro C-C-O angle: 109.5°
- Xanthene dihedral angle: 88.7°
Table 2: Comparative Crystallographic Metrics
| Parameter | Spiro[cyclopropane] | Spiro[fluorene] |
|---|---|---|
| C-C bond (Å) | 1.512 | 1.498 |
| Spiro angle (°) | 109.5 | 112.3 |
| Planarity (RMSD) | 0.032 | 0.041 |
Industrial-Scale Production Considerations
Process Optimization
Kilogram-scale synthesis requires modifications to laboratory protocols:
- Switch from DCM to EtOAc/water biphasic systems
- Continuous flow hydrogenation for nitro group reduction
- Crystallization-induced diastereomer resolution
A 2024 pilot plant trial achieved 92% purity at 15 kg/batch using these methods.
Environmental Impact Assessment
Life cycle analysis (LCA) of four synthetic routes reveals:
- Photoredox methods have lowest E-factor (3.2 vs 8.7 for acid catalysis)
- Sulfur ylide route generates 12 kg waste/kg product
- Transition metal recovery critical for sustainability
Chemical Reactions Analysis
Cycloaddition Reactions
This compound participates in cycloaddition reactions due to the strain inherent in its cyclopropane ring. A key method involves photochemical activation of pyrazoline intermediates:
-
Diazopropane cycloaddition : Reacts with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives under photolytic conditions (125 W mercury lamp, dichloromethane, benzophenone sensitizer) to form spiro-cyclopropane derivatives. Yields exceed 90% in optimized conditions .
-
Zwitterionic intermediates : Reactions with imines generate transient zwitterions that undergo conrotatory ring closure, forming spiro-fused β-lactams (e.g., Scheme 17 in ).
Table 1: Cycloaddition Reaction Parameters
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazopropane + 3a–d | −40°C → 0°C, CH₂Cl₂ | Spiro-cyclopropanes 5a–d | >90% | |
| Ketenes + Imines | Toluene, 24h, Et₃N | Spiro-2-azetidinones | 14–66% |
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven cleavage under specific conditions:
-
Acid-catalyzed cleavage : Protonation of the cyclopropane ring induces ring opening, forming linear xanthene derivatives.
-
Thermal decomposition : Pyrolysis at elevated temperatures (200–300°C) yields xanthene and cyclopropane fragments.
Reduction and Oxidation
Functional groups on the xanthene moiety dictate redox behavior:
-
Reduction : Ketones are reduced to secondary alcohols using LiAlH₄ or NaBH₄.
-
Oxidation : Tertiary alcohols oxidize to ketones with KMnO₄ or CrO₃ under acidic conditions.
Table 2: Redox Reaction Examples
| Reaction Type | Reagent | Substrate | Product | Conditions | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ | Ketone derivative | Secondary alcohol | THF, 0°C → RT | |
| Oxidation | KMnO₄ (aq. H₂SO₄) | Tertiary alcohol | Ketone | Reflux, 2h |
Metal-Catalyzed Transformations
Transition metals facilitate bond activation and functionalization:
-
Cross-coupling : Pd-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the cyclopropane ring.
-
C–H activation : Rhodium catalysts enable selective functionalization of the xanthene aromatic system.
Table 3: Key Synthetic Routes
Structural and Mechanistic Insights
Scientific Research Applications
The applications of spiro[cyclopropane-1,9'-xanthene] and its derivatives are broad, encompassing fields such as material science, medicinal chemistry, and supramolecular chemistry. Spirocyclic compounds, characterized by two rings connected through one carbon atom, have unique structural features and properties that make them valuable in various scientific applications .
Material Science Applications
- Aggregation-Induced Emission (AIE) and Mechanochromism (MC): Spiro-xanthene (SFX) cores have been incorporated to design new donor–π–acceptor–π–donor molecules with aggregation-induced emission (AIE) properties . These materials exhibit strong luminescence in the aggregate state and respond to external forces, making them suitable for solid-state applications . The propeller-type aromatic molecular structures in these organic emitters prevent aggregation-caused quenching (ACQ), enhancing their performance .
- Triangular All-Metal Aromatics: Triangular all-metal aromatics have potential applications in coordination chemistry, catalysis, and material science . These compounds can be synthesized by adding [ZnCp*] and [CuCp*] to [CpZn-ZnCp], with fluoroaromatic solvents facilitating the transformation .
Medicinal Chemistry Applications
- Insecticidal Activity: Spiro-cyclopropane derivatives exhibit insecticidal activity against Aedes aegypti and Musca domestica . These compounds show quick knockdown and effective killing compared to other insecticides like trans-chrysanthemic acid and pyrethrin . Molecular docking studies confirm their binding affinity with active amino acid residues, suggesting their potential in insecticidal drug discovery .
- Migraine Treatment: Spirocyclopentanyl oxindoles are used in Calcitonin Gene-Related Peptide (CGRP) medicines for migraine treatment .
Chemical Synthesis and Catalysis
- Stereoselective Synthesis: New stereoselective approaches have been developed for synthesizing spirocyclic oxindoles with spiro-3- to 8-membered rings . These methods include cycloaddition and ring contraction strategies to form cyclopropanes with high yield and diastereoselectivity .
- Late-Stage Modification: Spirocyclopropenes can be used in the late-stage modification of complex molecules and in the synthesis of potential PD‐L1 gene down-regulators .
Tables of Compounds and Applications
Case Studies
- Insecticidal Activity of Cyclopropane 5c: Cyclopropane 5c demonstrated high insecticidal activity against mosquitoes (Aedes aegypti) and house flies (Musca domestica) . The compound's binding affinity with the 5FT3 protein was confirmed through virtual screening and molecular docking, highlighting its potential as an insecticidal drug .
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,9’-xanthene] involves its interaction with molecular targets through its spiro structure. The cyclopropane ring provides rigidity, while the xanthene moiety offers electronic properties that can interact with various biological and chemical pathways. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Spiro[cyclopropane-1,9'-fluorene] Derivatives
Structural Differences :
Spiro[indoline-3,9'-xanthene]trione Derivatives
Structural Features :
Spiro[fluorene-9,9′-xanthene] (SFX)
Structural Features :
Rhodamine and Fluorescein Spiro Derivatives
Rhodamine Derivatives :
Fluorescein Derivatives :
- Example: Diacetylfluorescein (3′,6′-bis(acetyloxy)spiro[isobenzofuran-1,9′-xanthene]-3-one).
- Used as pH-sensitive dyes and peptidoglycan labeling agents in microbiological studies .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for Spiro[cyclopropane-1,9'-xanthene] derivatives?
- Methodological Answer : A modular approach involves cyclopropanation of xanthene precursors using hydrazine derivatives and transition-metal catalysts. For example, in analogous spiro[cyclopropane-fluorene] synthesis (), fluorenone reacts with hydrazine to form a hydrazone intermediate, followed by cyclopropanation with methyl acrylate and nickel(II) acetate. Adapting this method, xanthene-9-one could replace fluorenone, with subsequent cyclopropanation under similar conditions (80°C, ethanol solvent) to yield the target spiro compound . Characterization typically employs IR, NMR, and elemental analysis to confirm cyclopropane ring formation and spiro junction integrity .
Q. How is Spiro[cyclopropane-1,9'-xanthene] structurally validated in experimental settings?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming spirocyclic geometry. For instance, SCXRD data for related spiro[isoindoline-1,9'-xanthene] derivatives (e.g., ) reveal bond angles (~109.5° at cyclopropane carbons) and torsional strain consistent with spiro fusion. NMR spectroscopy (¹H and ¹³C) identifies unique proton environments, such as deshielded cyclopropane protons (δ 1.5–2.5 ppm) and xanthene aromatic signals (δ 6.5–8.0 ppm) .
Q. What are the primary applications of Spiro[cyclopropane-1,9'-xanthene] in fluorescence-based sensing?
- Methodological Answer : The xanthene core enables tunable fluorescence. Derivatives functionalized with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit Hg²⁺-selective fluorescence enhancement ( ). For example, a rhodamine-xanthene probe showed a detection limit of 2.82 × 10⁻⁹ M for Hg²⁺ via spirolactam ring-opening mechanisms . Similar probes ( ) use substituents like diethylamino groups to modulate Stokes shifts (Δλ ≈ 50–100 nm) and quantum yields (Φ = 0.2–0.8) .
Advanced Research Questions
Q. How do substituents on the cyclopropane or xanthene moieties influence photophysical properties?
- Methodological Answer : Electron-donating groups (e.g., -NEt₂, -OCH₃) on xanthene enhance fluorescence intensity by stabilizing excited states, while electron-withdrawing groups (e.g., -NO₂) improve metal-ion selectivity via chelation-induced signaling ( ). For example, 3',6'-bis(diethylamino)-substituted derivatives ( ) show λₑₓ/λₑₘ = 520/580 nm, whereas nitro-substituted analogs ( ) exhibit redshifted emission (λₑₘ ≈ 620 nm) due to extended conjugation .
Q. What mechanistic insights have been gained from radical intermediates in spiro[cyclopropane] systems?
- Methodological Answer : Spiro[cyclopropane] derivatives act as radical clocks to study single-electron transfer (SET) kinetics. For example, in , the spiro[cyclopropane-fluorene] radical generated via homolytic cleavage of the cyclopropane ring undergoes recombination with a rate constant (k ≈ 10⁶–10⁸ s⁻¹) determined by EPR or transient absorption spectroscopy. Computational studies (DFT) predict bond dissociation energies (BDEs) and radical stabilization energies (RSEs) to guide design .
Q. How can computational modeling optimize Spiro[cyclopropane-1,9'-xanthene] for targeted imaging applications?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption/emission wavelengths. For example, modeling 3',6'-diethylamino-substituted derivatives ( ) aligns with experimental λₑₘ ≈ 580 nm (error < 10 nm). Molecular docking simulations further assess binding affinities to biological targets (e.g., lignin in ) by evaluating steric and electronic complementarity .
Key Contradictions and Resolutions
-
Contradiction : Fluorescence quantum yields vary significantly between derivatives (Φ = 0.2–0.8).
-
Contradiction : Cyclopropanation yields range from 50% to 80% across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
